2-Cyano-3-(1-naphthyl)propionic Acid

Vue d'ensemble

Description

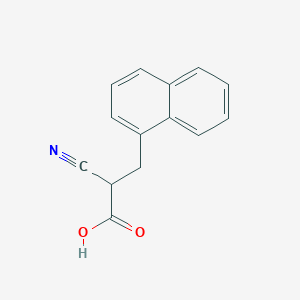

2-Cyano-3-(1-naphthyl)propionic Acid is an organic compound with the molecular formula C14H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a cyano group (-CN) and a carboxylic acid group (-COOH)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(1-naphthyl)propionic Acid typically involves the reaction of 1-naphthylacetonitrile with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Alkylation and Esterification Reactions

The compound undergoes alkylation at the carboxylic acid group, forming esters critical for further derivatization. Key findings include:

-

Methylation : Reacting with methyl iodide in tetrahydrofuran (THF) yields the methyl ester derivative. This reaction is efficient at room temperature, with yields exceeding 80% .

-

Dimethyl sulfate : Similar alkylation occurs with dimethyl sulfate, producing the methyl ester without requiring isolation of intermediates .

Table 1: Alkylation Conditions and Yields

| Alkylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | RT | 80–85 |

| Dimethyl sulfate | THF | RT | 75–82 |

Isolation is achieved via precipitation by reducing solvent volume and adjusting pH to 3–7, bypassing traditional extraction methods .

Decarboxylation and Carbanion Intermediates

The cyano group facilitates base-promoted decarboxylation, forming a stabilized carbanion. Studies on analogous 2-cyano-2-arylpropanoic acids reveal:

-

Mechanism : Deprotonation by Et₃N generates a carboxylate, which loses CO₂ to form a carbanion intermediate. Protonation yields the nitrile product (e.g., 2-arylpropanenitrile) .

-

Substituent Effects : Electron-withdrawing groups (e.g., Cl) accelerate decarboxylation, while electron-donating groups (e.g., OCH₃) slow it .

Table 2: Decarboxylation Rates of 2-Cyano-2-arylpropanoic Acids

| Substituent (X) | Relative Rate (k) |

|---|---|

| Cl | 1.00 |

| H | 0.65 |

| CH₃ | 0.45 |

| OCH₃ | 0.25 |

For 2-cyano-3-(1-naphthyl)propionic acid, the bulky naphthyl group likely further stabilizes the transition state, though specific kinetic data remain unpublished.

Stability and Handling

Applications De Recherche Scientifique

Medicinal Chemistry

CNAP has been investigated for its anti-inflammatory properties and potential therapeutic applications. It acts as a ligand for estrogen receptors (ER), which are implicated in various inflammatory processes. The following conditions have been targeted for treatment:

- Atherosclerosis

- Myocardial Infarction (MI)

- Congestive Heart Failure (CHF)

- Inflammatory Bowel Disease

- Arthritis

Research indicates that CNAP derivatives can inhibit the expression of inflammatory cytokines and enzymes, making them potential candidates for treating diseases characterized by inflammation .

Organic Synthesis

CNAP serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to undergo various chemical reactions, such as:

- Oxidation to form naphthoquinone derivatives

- Reduction to yield primary amines

- Substitution leading to nitro or halogenated derivatives

This versatility makes CNAP valuable in developing new compounds for research and industrial applications .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that CNAP and its derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The results indicated that these compounds could effectively reduce pain and inflammation in preclinical models, suggesting their potential use in treating chronic inflammatory conditions .

Case Study 2: Synthesis of Estrogen Receptor Ligands

Research focused on synthesizing CNAP derivatives as estrogen receptor ligands highlighted their ability to modulate gene expression related to inflammation. These compounds showed promise in reducing inflammatory markers in various disease models, including rheumatoid arthritis .

Mécanisme D'action

The mechanism of action of 2-Cyano-3-(1-naphthyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The aromatic ring can also engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1-Naphthyl)propionic Acid: Lacks the cyano group, resulting in different reactivity and applications.

2-Cyano-3-phenylpropionic Acid: Contains a phenyl group instead of a naphthyl group, leading to variations in chemical properties and biological activity.

Uniqueness

2-Cyano-3-(1-naphthyl)propionic Acid is unique due to the presence of both a cyano group and a naphthyl ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Activité Biologique

2-Cyano-3-(1-naphthyl)propionic acid (CNAP) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group attached to a propionic acid backbone, with a naphthyl moiety that enhances its chemical properties. The structural formula can be represented as follows:

The presence of the cyano group contributes to its electrophilic character, while the naphthyl ring provides substantial π-electron density, influencing its interactions with biological targets.

The biological activity of CNAP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the aromatic naphthyl ring can engage in π-π stacking interactions with other aromatic systems. These interactions can modulate enzyme activity and influence cellular pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various microorganisms. For instance, studies have shown that certain derivatives can inhibit the growth of Escherichia coli and Bacillus subtilis, though their efficacy varies based on structural modifications . The biological effect tends to increase with the electron-acceptor capacity of substituents on the compound.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. It acts as an estrogen receptor (ER) ligand, which can inhibit inflammatory gene expression. This mechanism is particularly relevant in conditions such as atherosclerosis and inflammatory bowel disease . Clinical studies have demonstrated that ER ligands can reduce cytokine production, thereby mitigating inflammation.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of CNAP. It has been suggested that compounds similar to CNAP may influence pathways involved in neurodegenerative diseases by modulating reactive oxygen species (ROS) production and reducing oxidative stress . This aspect is critical for developing therapeutic agents against conditions like ischemia and neuroinflammation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on compounds related to CNAP, revealing that modifications at various positions significantly affect biological activity. For example, alterations in the naphthyl substituent or the introduction of electron-withdrawing groups can enhance binding affinity to specific targets .

| Modification | Effect on Biological Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against microbial strains |

| Altered naphthyl substituents | Variability in anti-inflammatory efficacy |

| Cyano group positioning | Influences reactivity and interaction profiles |

Clinical Applications

In clinical contexts, this compound derivatives are being explored for their therapeutic potential in treating inflammation-related diseases and neurodegenerative disorders. Their dual action as both anti-inflammatory agents and neuroprotective compounds positions them as promising candidates for further development .

Propriétés

IUPAC Name |

2-cyano-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSBDSQULWMBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.